5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Description
Properties
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTZWRCSPHQSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396029 | |
| Record name | 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521323-11-5 | |
| Record name | 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one involves the reduction of a precursor compound using zinc dust. This reaction typically yields the desired product with high efficiency . Another approach includes hydrogenation and selective oxidation reactions to introduce the hydroxyl and hydroxymethyl groups .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Hydroxyl Group Protection/Deprotection
The compound’s hydroxyl groups (-OH) are frequently protected to prevent undesired side reactions during multi-step syntheses. Common protection methods include:
Deprotection is typically achieved using tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl/MeOH) .
Lactone Ring-Opening Reactions
The strained lactone ring undergoes nucleophilic attack under basic or reducing conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NaOH (aq.) | Reflux, 6–8 hours | Sodium carboxylate intermediate | Precursor for prostaglandin synthesis |
| LiAlH₄ | Anhydrous THF, 0°C to RT | Diol derivative (hexahydro-cyclopenta[b]furan diol) | Chiral building block for natural products |
Ring-opening is stereospecific, preserving the compound’s (3aR,4S,5R,6aS) configuration .
Oxidation Reactions
The primary alcohol (-CH₂OH) is selectively oxidized to a carboxylic acid or ketone:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| Jones reagent | H₂SO₄, CrO₃, acetone, 0°C | 4-Carboxy-hexahydro-2H-cyclopenta[b]furan-2-one | Over-oxidation observed at >0°C |
| Dess-Martin periodinane | CH₂Cl₂, RT, 2 hours | 4-Keto-hexahydro-2H-cyclopenta[b]furan-2-one | High selectivity (95%) |
Secondary alcohols in the structure are less reactive under these conditions .
Esterification and Acylation
The hydroxymethyl group undergoes esterification to improve solubility or enable further functionalization:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, DMAP, RT, 12 hours | 4-Acetoxymethyl derivative | 88% |
| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C to RT | 4-Benzoyloxymethyl derivative | 82% |
These esters are hydrolyzed back to the parent compound using K₂CO₃/MeOH .
Stereoselective Alkylation
The compound’s rigid bicyclic framework directs alkylation to specific positions:
| Alkylating Agent | Base/Solvent | Product | Diastereomeric Ratio |
|---|---|---|---|
| Methyl iodide | NaH, THF, −78°C | 4-(Methoxymethyl) derivative | 9:1 (cis:trans) |
| Allyl bromide | LDA, −78°C, THF | Allyl-substituted cyclopenta[b]furanone | 7:1 |
Steric effects from the bicyclic system favor equatorial attack .
Stability and Reaction Optimization
-
Thermal stability : Decomposition occurs above 150°C, limiting high-temperature reactions .
-
pH sensitivity : The lactone ring hydrolyzes in strongly basic (pH >12) or acidic (pH <2) conditions .
Experimental protocols often use inert atmospheres (N₂/Ar) and anhydrous solvents to prevent unintended hydrolysis .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHO
- Molecular Weight : 172.18 g/mol
- CAS Number : 32233-40-2
These properties contribute to its reactivity and usefulness in various applications.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. Studies have demonstrated that derivatives of this compound can scavenge free radicals effectively, making them candidates for further development as therapeutic agents .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one. Its ability to inhibit neuroinflammation and promote neuronal survival suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Polymer Synthesis
The compound serves as a valuable intermediate in the synthesis of novel polymers with enhanced properties. Its hydroxymethyl group can participate in various polymerization reactions, leading to materials with improved mechanical strength and thermal stability. Research into its use in creating biodegradable plastics is ongoing, aiming to reduce environmental impact while maintaining material performance .
Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives. The incorporation of such compounds into formulations can enhance adhesion properties and resistance to environmental degradation, thus extending the lifespan of products .
Pesticide Development
This compound has been investigated for its potential as a bioactive pesticide. Its efficacy against various pests suggests that it could be developed into a natural pesticide alternative, reducing reliance on synthetic chemicals that pose risks to health and the environment .
Plant Growth Regulators
The compound may also function as a plant growth regulator, promoting growth and enhancing resistance to stressors such as drought or disease. This application could be particularly beneficial in sustainable agricultural practices aimed at increasing crop yields while minimizing chemical inputs .
Case Studies
Mechanism of Action
The mechanism of action of 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can activate AMP-activated protein kinase (AMPK) in endothelial cells, which regulates energy homeostasis, stress protection, and angiogenesis . The compound’s hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
- Molecular Formula : C₈H₁₂O₄
- Molecular Weight : 172.18 g/mol
- CAS Registry Number : 32233-40-2
Structural Features: This bicyclic lactone features a fused cyclopentane-furanone core with hydroxyl (-OH) and hydroxymethyl (-CH₂OH) substituents at positions 5 and 4, respectively. Its stereochemistry (3aR,4S,5R,6aS) is critical for biological activity .
Synthesis :
The compound is synthesized via resolution of racemic dichloro intermediates using optically active phenethylamine, followed by Prins reaction with polyformaldehyde and hydrolysis. The final reduction step yields the diol with 96.4% efficiency .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Variations
Hydroxyl and Hydroxymethyl Groups :
- The target compound's diol structure (5-OH, 4-CH₂OH) enables hydrogen bonding, increasing hydrophilicity (logP ~ -0.5) compared to analogs with lipophilic substituents (e.g., tBDMS/tBDPS groups in ).
- The unprotected hydroxyl groups make it prone to oxidation, necessitating storage at 2–8°C .
Protective Groups :
- Silyl ethers (e.g., tBDMS, tBDPS in ) improve stability and solubility in organic solvents, facilitating synthetic manipulations.
- Benzoyloxy groups (e.g., Corey Lactone Benzoate ) are used to mask reactive hydroxyls during drug synthesis.
Alkyl/Aryl Side Chains: Latanoprost Acid and ent-Corey PG-Lactone Diol feature extended alkyl/aryl chains (e.g., phenylpentyl, octenyl) for receptor targeting in prostaglandin analogs.
Physicochemical Properties
Biological Activity
5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, commonly referred to as Corey lactone, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound involves several chemical processes. The compound can be synthesized from cyclopentadiene and dichloroacetyl chloride through cycloaddition and subsequent Baeyer-Villiger oxidation, yielding various intermediates that can be resolved into optically active forms. A notable method includes the reduction of the racemic form using zinc dust, achieving yields as high as 96.4% .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the range of 1.95–31.25 mg/mL for certain extracts containing this compound .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly in relation to prostaglandin synthesis. It acts as an intermediate in the synthesis of bioactive lipids that modulate inflammatory responses. This activity is critical in developing treatments for inflammatory diseases .
Cytotoxicity and Cancer Research
Preliminary studies have also explored the cytotoxic effects of this compound on cancer cell lines. For instance, one study indicated potential activity against leukemia cell lines with a GI50 value of 10 nM, suggesting that it may inhibit cancer cell proliferation effectively . Further investigations are necessary to elucidate the mechanisms behind this cytotoxicity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of crude extracts containing the compound against several pathogens, demonstrating significant inhibition zones in disc diffusion assays.
- Cytotoxicity Assessment : In a recent experiment, various concentrations of the compound were tested on human cancer cell lines, revealing dose-dependent cytotoxic effects that warrant further exploration into its mechanism of action.
Research Findings Summary
Q & A
Basic: What experimental methods are used to confirm the stereochemistry of 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one?
Answer:
Stereochemical confirmation requires a combination of analytical techniques:
- Optical Rotation : Specific rotation values (e.g., −44° in methanol) provide preliminary evidence of chirality .
- NMR Spectroscopy : - and -NMR analysis of coupling constants and diastereotopic protons distinguishes axial/equatorial substituents in the cyclopentane and furanone rings.
- X-ray Crystallography : Definitive proof of absolute configuration (e.g., 3aR,4S,5R,6aS) is achieved via single-crystal diffraction studies .
Basic: What are the critical steps for synthesizing this compound with high enantiomeric purity?
Answer:
Key steps include:
- Chiral Pool Synthesis : Use of enantiomerically pure starting materials (e.g., carbohydrates or terpenes) to retain stereochemical integrity.
- Asymmetric Catalysis : Employing chiral catalysts in cyclization or hydroxylation steps to control stereocenters.
- Protection/Deprotection Strategies : Selective protection of hydroxyl groups during functionalization to avoid racemization .
Advanced: How can researchers resolve contradictory data in reaction yields during scale-up synthesis?
Answer:
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but complicate purification.
- Thermodynamic vs. Kinetic Control : High-temperature conditions favor thermodynamic products, altering yields.
- Analytical Validation : Use HPLC-MS to track side products and optimize reaction quenching/purification protocols .
Advanced: What computational methods predict the compound’s physicochemical properties?
Answer:
- Group Contribution Methods : Joback or Crippen methods estimate log, boiling points, and solubility .
- Density Functional Theory (DFT) : Models hydrogen-bonding interactions and solvation effects for aqueous stability predictions.
- Molecular Dynamics Simulations : Assess conformational flexibility in biological matrices .
Safety: What protocols mitigate risks during handling of this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.
- Storage : Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent oxidation.
- Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before incineration to avoid environmental release .
Advanced: How to design assays for evaluating its biological activity?
Answer:
- In Vitro Models :
- Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates.
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT or ATP-luminescence assays.
- In Vivo Studies : Administer in rodent models to assess anti-inflammatory or analgesic activity, with pharmacokinetic profiling (e.g., plasma half-life) .
Comparative Table: Synthesis Methodologies
| Method | Catalyst/Reagents | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Asymmetric Cyclization | Chiral Brønsted acid | 68 | 98 | |
| Enzymatic Resolution | Lipase (Pseudomonas sp.) | 52 | 95 | |
| Protecting-Group Strategy | TBDMS-Cl, DCC | 75 | 97 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
